molecular formula C7H6BrN3 B2578786 4,5-Diamino-2-bromobenzonitrile CAS No. 1934682-48-0

4,5-Diamino-2-bromobenzonitrile

Cat. No. B2578786
CAS RN: 1934682-48-0
M. Wt: 212.05
InChI Key: NOGOVJGNLNAETG-UHFFFAOYSA-N
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Description

4,5-Diamino-2-bromobenzonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H6BrN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

4,5-Diamino-2-bromobenzonitrile derivatives are investigated for their potential in conferring herbicide resistance. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, has been studied for its inhibition effects on photosynthesis. A specific gene encoding a nitrilase capable of detoxifying bromoxynil was identified and successfully introduced into transgenic tobacco plants, conferring resistance to this herbicide. This research opens avenues for engineering crop resistance to herbicides, enhancing agricultural productivity (Stalker, Mcbride, & Malyj, 1988).

Environmental Degradation Studies

Studies on the environmental degradation of bromoxynil and its transformation products under various conditions highlight the ecological impact of this class of compounds. One study examined the anaerobic biodegradability of bromoxynil and found that it can be depleted under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, pointing towards its potential environmental fate and the mechanisms through which it may be degraded in nature (Knight, Berman, & Häggblom, 2003).

Pharmaceutical Applications

The chemical framework of this compound facilitates the synthesis of various pharmaceuticals. For instance, the synthesis of 2,4-diaminoquinazolines, which are valuable in the development of medications, can be achieved starting from 2-aminobenzonitriles through a series of reactions that include condensation and cyclization. This underscores the role of such chemical structures in advancing medicinal chemistry (Wilson, 2001).

Material Science Applications

Research into the material properties of benzotrile derivatives has led to the discovery of plastically deformable crystals from rigid organic molecules such as 4-bromobenzonitrile, demonstrating significant flexibility. This property is crucial for developing new materials with potential applications in flexible electronics and other advanced technologies (Alimi, Lama, Smith, & Barbour, 2018).

Antimicrobial and Antimalarial Studies

The structural motifs of this compound and its analogs have been explored for their potential antimicrobial and antimalarial effects. Compounds derived from 2,4-diamino-6-[(aralkyl and alicyclid)thio-, sulfinyl-, and sulfonyl]quinazolines, prepared via condensation reactions involving chloro- or dichloro-nitrobenzonitriles, have shown varying degrees of activity against Plasmodium berghei, a cause of malaria in mice. This indicates the potential of such compounds in developing new antimalarial drugs (Elslager et al., 1978).

Safety and Hazards

The safety information for 4,5-Diamino-2-bromobenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

properties

IUPAC Name

4,5-diamino-2-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGOVJGNLNAETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934682-48-0
Record name 4,5-diamino-2-bromobenzonitrile
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